4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine
Overview
Description
4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine is a synthetic organic compound characterized by the presence of difluoromethyl, fluorophenyl, and hydrazinyl groups attached to a pyrimidine ring
Preparation Methods
The synthesis of 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a fluorophenylboronic acid reacts with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Addition of the Difluoromethyl Group: The difluoromethyl group can be added using a difluoromethylating agent, such as difluoromethyl bromide, under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the pyrimidine ring. Common reagents include alkyl halides and amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The hydrazinyl group may participate in redox reactions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its chemical reactivity and biological activity.
4-(Difluoromethyl)-6-(4-chlorophenyl)-2-hydrazinylpyrimidine: The presence of a chlorophenyl group instead of a fluorophenyl group can influence the compound’s properties and applications.
4-(Difluoromethyl)-6-(4-fluorophenyl)-2-amino-pyrimidine:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-yl]hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)17-11(16-8)18-15/h1-5,10H,15H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYHWIQCEGJKHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NN)C(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185552 | |
Record name | 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869952-74-9 | |
Record name | 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869952-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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